CXCR3 antagonist 1
Description
Introduction to CXCR3 Biology and Signaling
CXCR3 Receptor Structure and Expression Patterns
CXCR3 belongs to the G protein-coupled receptor (GPCR) family, characterized by seven transmembrane (TM) helices connected by extracellular loops (ECLs) and intracellular domains critical for signal transduction. Structural studies reveal three splice variants:
- CXCR3-A : Promotes chemotaxis in T cells and natural killer (NK) cells through Gi-protein coupling.
- CXCR3-B : Contains a 52-amino-acid extension in the N-terminus, mediating anti-angiogenic effects via Gs-protein pathways.
- CXCR3-alt : A truncated isoform with limited ligand specificity, binding only CXCL11.
The receptor's activation depends on ECL2 and ECL3 conformations, with ECL2 essential for all ligand-induced signaling and ECL3 required specifically for CXCL9/CXCL10 responses. CXCR3 expression is predominantly observed in activated CD4+ T helper 1 (Th1) cells, CD8+ cytotoxic lymphocytes, and endothelial cells under inflammatory conditions.
| CXCR3 Splice Variant | Key Structural Features | Primary Cell Types | Signaling Pathway |
|---|---|---|---|
| CXCR3-A | Short N-terminus | Th1, CD8+ T, NK | Gi-mediated |
| CXCR3-B | 52-aa N-terminal extension | Endothelial cells | Gs-mediated |
| CXCR3-alt | Truncated TM domains | Epithelial cells | Undefined |
Endogenous CXCR3 Ligands: CXCL9, CXCL10, and CXCL11
The interferon-γ-inducible chemokines CXCL9, CXCL10, and CXCL11 bind CXCR3 with distinct pharmacological properties:
| Ligand | Receptor Affinity (nM) | Key Binding Regions | Signaling Bias |
|---|---|---|---|
| CXCL9 | 1,200 | N-loop, 40s region | β-arrestin recruitment |
| CXCL10 | 400 | NH2-terminal domain, 30s loop | G protein coupling |
| CXCL11 | 8 | Hydrophobic N-loop face | Receptor internalization |
CXCL11 exhibits the highest affinity due to flexible structural elements in its N-loop region, enabling deeper penetration into the orthosteric pocket. While all three ligands activate Gi-mediated calcium flux, CXCL11 uniquely induces rapid receptor internalization independent of β-arrestin.
CXCR3-Mediated Cell Migration and Immune Response Coordination
CXCR3 orchestrates immune cell trafficking through hierarchical ligand interactions:
- Initial Recruitment : Tissue-resident cells secrete CXCL9/10 upon interferon-γ stimulation, attracting CXCR3+ Th1 and NK cells.
- Amplification Loop : Infiltrating lymphocytes release additional interferon-γ, upregulating CXCL11 production by stromal cells.
- Resolution Phase : CXCL11-driven internalization reduces surface CXCR3 availability, limiting further recruitment.
The intracellular DRY motif in TM3 and C-terminal serine/threonine residues mediate divergent responses:
Physiological Functions of CXCR3 Signaling
CXCR3 regulates two critical physiological processes:
- Immune Surveillance : Directs effector T cells to sites of viral infection through gradient sensing. In lymph nodes, CXCR3-A activation enables CD4+ T cell peripheralization for optimal Th1 differentiation.
- Angiostasis : CXCR3-B activation in endothelial cells suppresses VEGF-driven angiogenesis via cAMP elevation, counterbalancing pro-angiogenic CXCR2 signals.
Notably, CXCR3-alt modulates epithelial barrier function through CXCL11 binding, though its exact role remains controversial.
CXCR3 in Pathological Conditions
Autoimmune Diseases
In rheumatoid arthritis synovium, CXCL10 levels correlate with CD8+ T cell infiltration, while CXCR3 knockout mice show reduced collagen-induced arthritis severity. Paradoxically, CXCL11 exacerbates psoriasis by promoting IL-23 production from dermal dendritic cells.
Cancer
Tumor-derived CXCL9/10 recruits CXCR3+ regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), creating an immunosuppressive niche. In gallbladder cancer, macrophage-secreted CXCL10 drives epithelial-mesenchymal transition via CXCR3-A activation.
| Pathology | CXCR3 Isoform Involved | Key Mechanism |
|---|---|---|
| Neurofibromatosis | CXCR3-A | Macrophage retention in nerves |
| Mechanical lung injury | CXCR3-B | Mast cell chemotaxis |
| Melanoma metastasis | CXCR3-A | Autocrine cancer cell migration |
Properties
IUPAC Name |
4-[2-[(3-chlorobenzoyl)amino]-4-[2-(2,4-dichlorophenyl)ethylcarbamoyl]phenyl]-N-ethyl-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32Cl3N5O3/c1-2-34-30(41)38-14-4-13-37(15-16-38)27-10-8-22(18-26(27)36-29(40)21-5-3-6-23(31)17-21)28(39)35-12-11-20-7-9-24(32)19-25(20)33/h3,5-10,17-19H,2,4,11-16H2,1H3,(H,34,41)(H,35,39)(H,36,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDHCRDNIQTCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCN(CC1)C2=C(C=C(C=C2)C(=O)NCCC3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CXCR3 Antagonist 6c involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves:
Formation of the core structure: This step involves the synthesis of the core structure, which is a quinazolinone derivative. The reaction conditions often include the use of strong bases and high temperatures to facilitate the formation of the quinazolinone ring.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity for CXCR3. This step may involve reactions such as alkylation, acylation, and halogenation under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of CXCR3 Antagonist 6c follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
CXCR3 Antagonist 6c undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at specific functional groups, such as nitro or carbonyl groups, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, with reagents such as alkyl halides or acyl chlorides, under conditions like reflux or room temperature.
Major Products Formed
The major products formed from these reactions include various derivatives of CXCR3 Antagonist 6c, each with distinct chemical properties and potential biological activities.
Scientific Research Applications
Autoimmune Diseases
Research indicates that CXCR3 Antagonist 6c may be beneficial in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Studies have demonstrated that blocking CXCR3 reduces the accumulation of pathogenic T cells in the central nervous system and joints, respectively. For instance, one study showed that targeting both CXCR3 and CXCR4 significantly inhibited experimental autoimmune encephalomyelitis, a model for multiple sclerosis .
Cancer Therapy
CXCR3 is implicated in tumor progression and metastasis. Antagonists like 6c can potentially inhibit tumor cell migration and invasion. A study highlighted that CXCR3 blockade led to reduced tumor cell adhesion and extravasation in models of cancer, thereby enhancing the efficacy of adoptive T cell therapies . Additionally, blocking CXCR3 interactions with its ligands was shown to improve the outcomes of immunotherapies by enhancing T cell infiltration into tumors .
Inflammatory Conditions
CXCR3 Antagonist 6c has shown promise in treating chronic inflammatory conditions such as asthma and inflammatory bowel disease. By inhibiting the recruitment of inflammatory cells to affected tissues, it can alleviate symptoms and reduce tissue damage associated with these diseases. Animal models have demonstrated that antagonism of CXCR3 significantly reduces inflammation and improves clinical outcomes in these conditions .
Case Studies
Pharmacological Characterization
The pharmacological profile of CXCR3 Antagonist 6c has been characterized through various assays assessing its binding affinity, potency, and efficacy in inhibiting receptor signaling pathways. Notably, studies have employed molecular docking techniques to elucidate the binding interactions between 6c and CXCR3, revealing critical amino acid residues involved in ligand-receptor interactions .
Mechanism of Action
CXCR3 Antagonist 6c exerts its effects by binding to the CXCR3 receptor and inhibiting its interaction with its natural ligands, such as CXCL9, CXCL10, and CXCL11 . This inhibition prevents the activation of downstream signaling pathways that mediate immune cell migration and activation. The antagonist binds to an allosteric site on the receptor, inducing a conformational change that reduces its affinity for the natural ligands . This mechanism effectively blocks the receptor’s function, reducing inflammation and immune cell recruitment to sites of inflammation or tumors .
Comparison with Similar Compounds
Potency and Binding Affinity
Key Insights :
- SCH 546738 and NBI-74330 exhibit superior binding affinity compared to 6c, but 6c’s selectivity profile is advantageous for minimizing off-target effects.
- AMG487 demonstrates robust in vivo efficacy in metastasis models, whereas 6c’s therapeutic focus is on IRI and immunomodulation .
Structural and Functional Diversity
- Scaffold Diversity: 6c and ACT-660602 belong to distinct chemical classes: 6c features a urea scaffold , while ACT-660602 is derived from a high-throughput screening (HTS) campaign with a pyrimidine core . NBI-74330 and SCH 546738 are quinazolinone derivatives, highlighting the structural heterogeneity of CXCR3 antagonists .
Binding Mechanisms :
Contrasts :
- 6c’s immunomodulatory effects are unique in IRI contexts, while AMG487 and SCH 546738 target broader inflammatory pathways.
Computational and Experimental Insights
- Molecular Docking : General interaction models for CXCR3 antagonists identify 6–8 pharmacophoric elements critical for binding, irrespective of scaffold .
- Neural Network (NN) Predictions : Unlike Z1695828968 (a structurally distinct compound with high NN-predicted activity despite low docking scores), 6c’s activity aligns with classical docking studies, emphasizing the need for multi-method validation .
Biological Activity
The CXCR3 receptor, a member of the chemokine receptor family, plays a critical role in mediating the migration of leukocytes to sites of inflammation and is implicated in various pathological conditions, including autoimmune diseases and cancer. The compound known as CXCR3 Antagonist 6c is part of a broader class of small molecule antagonists that target this receptor. This article delves into the biological activity of CXCR3 Antagonist 6c, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
CXCR3 Antagonist 6c functions by inhibiting the binding of chemokines such as CXCL9, CXCL10, and CXCL11 to the CXCR3 receptor. By blocking these interactions, the antagonist effectively prevents the downstream signaling pathways that lead to leukocyte migration and activation. This mechanism is particularly relevant in conditions characterized by excessive inflammation and immune responses.
In Vivo Studies
- Atherosclerosis Model : In studies using atherosclerotic mouse models, treatment with CXCR3 Antagonist 6c resulted in a significant reduction in CD4+ T cell and macrophage migration to inflamed tissues. This was associated with decreased lesion formation in aortic regions, indicating the compound's potential for mitigating chronic inflammatory diseases like atherosclerosis .
- Autoimmune Diseases : The antagonist has also shown efficacy in models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE). By inhibiting CXCR3-mediated signaling, it effectively reduced the accumulation of pathogenic T cells in the central nervous system, suggesting its utility in treating multiple sclerosis .
Pharmacokinetics and Efficacy
The pharmacokinetic profile of CXCR3 Antagonist 6c has been characterized through various studies. It exhibits favorable absorption and distribution characteristics, with effective plasma concentrations maintained over extended periods post-administration. The antagonist has demonstrated nanomolar potency in inhibiting CXCR3 activity, making it a strong candidate for further clinical development .
Case Studies
- Breast Cancer Metastasis : A study investigating the role of CXCR3 in breast cancer found that targeting this receptor with antagonists like 6c not only inhibited tumor cell migration but also enhanced anti-tumor immunity. This dual action underscores the potential for CXCR3 antagonists to serve as therapeutic agents in oncology .
- Viral Infections : Research on Japanese encephalitis virus (JEV) infection revealed that administration of CXCR3 Antagonist 6c significantly reduced viral load in infected tissues by modulating immune responses and reducing inflammation .
Summary of Biological Activity
The biological activity of CXCR3 Antagonist 6c can be summarized as follows:
Q & A
Q. What is the pharmacological profile of CXCR3 Antagonist 6c, and how is its selectivity validated?
CXCR3 Antagonist 6c inhibits calcium mobilization induced by CXCL11 in HEK293 cells expressing human CXCR3 (IC50 = 0.06 μM) and blocks T-cell migration (IC50 = ~100 nM). Selectivity is confirmed via functional assays against 14 human GPCRs, showing no significant activity at 10 μM. Validation methods include calcium flux assays for potency and radioligand displacement assays for receptor specificity .
Q. Which experimental assays are critical for evaluating CXCR3 antagonism in vitro?
Key assays include:
- Calcium mobilization assays (e.g., FLIPR® systems) to measure receptor activation inhibition.
- Chemotaxis/migration assays using isolated human T cells or transfected cell lines.
- Radioligand binding assays (e.g., competitive binding with 125I-labeled CXCL10/CXCL11) to determine Ki values.
- Selectivity panels covering GPCRs (e.g., CCR1, CCR2, CXCR2) to rule off-target effects .
Q. How is CXCR3 Antagonist 6c administered in preclinical models, and what are its pharmacokinetic properties?
In rat models of myocardial ischemia-reperfusion injury (IRI), CXCR3 Antagonist 6c is administered intravenously or intraperitoneally. Pharmacokinetic parameters (e.g., half-life, bioavailability) are determined using LC-MS/MS analysis of plasma and tissue samples. Dosing regimens are optimized based on receptor occupancy studies and ex vivo functional assays .
Advanced Research Questions
Q. How can structural insights from other CXCR3 antagonists inform the optimization of CXCR3 Antagonist 6c?
Cryo-EM structures of CXCR3 bound to SCH546738 (Ki = 0.4 nM) reveal a non-competitive binding mode deep within the transmembrane domain. Comparative analysis can guide mutagenesis studies or molecular docking to refine 6c’s interactions with key residues (e.g., transmembrane helices 3 and 5). This approach helps address potency gaps or metabolic instability observed in early analogs .
Q. What strategies resolve contradictions in functional outcomes across disease models?
For example, while CXCR3 Antagonist 6c reduces myocardial apoptosis in IRI models , other CXCR3 antagonists like NBI-74330 show efficacy in ocular hypertension but not cancer metastasis. Researchers must contextualize model-specific variables:
Q. How is pharmacokinetic/pharmacodynamic (PK/PD) modeling applied to CXCR3 Antagonist 6c?
Murine CXCR3 internalization assays are used for PK/PD correlation. For instance, plasma concentrations of NBI-74330 (a related antagonist) are linked to receptor occupancy via flow cytometry of surface CXCR3 on activated T cells. Subcutaneous dosing achieves sustained receptor inhibition compared to oral administration, informing regimen design for chronic models .
Q. What are the challenges in translating in vitro potency to in vivo efficacy?
Key challenges include:
- Species differences : Rat CXCR3 shares 78% homology with human, requiring cross-reactivity validation.
- Tissue penetration : Polarized expression in immune cells may limit bioavailability in non-lymphoid tissues.
- Metabolic stability : Modifications to 6c’s scaffold (e.g., halogen substitutions) improve microsomal stability without compromising potency .
Q. How do researchers assess CXCR3 Antagonist 6c’s impact on immune cell subsets in vivo?
Single-cell RNA sequencing or flow cytometry is used to profile CXCR3+ cells (e.g., Th1 CD4+ T cells, CD8+ TEMRA cells) in treated vs. untreated models. In myocardial IRI, 6c reduces infiltrating CXCR3+ T cells by 60%, correlating with lower troponin levels and infarct size .
Key Research Considerations
- Cross-validation : Combine orthogonal assays (e.g., calcium flux + β-arrestin recruitment) to confirm mechanism.
- Translational biomarkers : Monitor CXCL9/10/11 levels in serum or tissue to correlate target engagement with efficacy.
- Structural analogs : Compare 6c’s scaffold with biaryl-type (VUF11222) or peptidomimetic (PS372424) antagonists for SAR insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
